5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylcarboxylic acid hydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, while reducing agents might include lithium aluminum hydride or sodium borohydride.
Cycloaddition Reactions: These reactions often require catalysts such as transition metal complexes and may be conducted under inert atmospheres to prevent side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted oxadiazoles with different functional groups replacing the chloroethyl group.
Oxidation and Reduction: Products include furanones, tetrahydrofuran derivatives, and other oxidized or reduced forms of the original compound.
Cycloaddition Reactions:
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, while the furan and chloroethyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(1-Bromoethyl)-3-(2-furyl)-1,2,4-oxadiazole: Similar structure but with a bromoethyl group instead of a chloroethyl group.
5-(1-Chloroethyl)-3-(2-thienyl)-1,2,4-oxadiazole: Similar structure but with a thienyl group instead of a furyl group.
5-(1-Chloroethyl)-3-(2-pyridyl)-1,2,4-oxadiazole: Similar structure but with a pyridyl group instead of a furyl group.
Uniqueness
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is unique due to the combination of its functional groups and the presence of the furan ring. This combination imparts specific reactivity and properties that can be advantageous in various applications, such as enhanced binding affinity in drug design or specific chemical reactivity in organic synthesis.
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c1-5(9)8-10-7(11-13-8)6-3-2-4-12-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHJBSGNXADHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236715 | |
Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050909-73-3 | |
Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050909-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Chloroethyl)-3-(2-furanyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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